N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide
Overview
Description
N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, a bromobenzyl thioether, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Attachment of the Bromobenzyl Thioether: The bromobenzyl thioether moiety can be introduced by reacting the triazole intermediate with 4-bromobenzyl chloride in the presence of a base.
Formation of the Dimethoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: This compound may have potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The bromobenzyl thioether moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
- 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl 4-bromobenzyl sulfide
Uniqueness
N-({5-[(4-bromobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can enhance its biological activity and selectivity. The combination of the triazole ring, allyl group, bromobenzyl thioether, and dimethoxybenzamide moiety makes this compound a versatile and valuable molecule for various applications.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O3S/c1-4-11-27-20(25-26-22(27)31-14-15-5-8-17(23)9-6-15)13-24-21(28)16-7-10-18(29-2)19(12-16)30-3/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPFOUBJWUNPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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